Cas no 1310055-59-4 (Stevioside D)

Stevioside D structure
Stevioside D structure
商品名:Stevioside D
CAS番号:1310055-59-4
MF:C38H60O17
メガワット:788.873
CID:2040991
PubChem ID:13370038

Stevioside D 化学的及び物理的性質

名前と識別子

    • 13-[(2-O-6-deoxy-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]-ent-kaur-16-en-19-oic acid beta-D-glucopyranosyl ester
    • Stevioside D
    • 1310055-59-4
    • KCC05559
    • インチ: InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3
    • InChIKey: CANAPGLEBDTCAF-UHFFFAOYSA-N
    • ほほえんだ: CC1OC(OC2C(O)C(O)C(CO)OC2OC23CC4(CC2=C)CCC2C(C)(CCCC2(C)C(=O)OC2OC(CO)C(O)C(O)C2O)C4CC3)C(O)C(O)C1O

計算された属性

  • せいみつぶんしりょう: 788.38305044g/mol
  • どういたいしつりょう: 788.38305044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 17
  • 重原子数: 55
  • 回転可能化学結合数: 9
  • 複雑さ: 1430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 21
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.7
  • トポロジー分子極性表面積: 275Ų

Stevioside D 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemFaces
CFN95230-5mg
Stevioside D
1310055-59-4 >95%
5mg
$463 2023-09-19
TargetMol Chemicals
TN6499-5mg
Stevioside D
1310055-59-4
5mg
¥ 4560 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6499-5 mg
Stevioside D
1310055-59-4
5mg
¥4870.00 2022-04-26
TargetMol Chemicals
TN6499-5 mg
Stevioside D
1310055-59-4 98%
5mg
¥ 4,560 2023-07-10
ChemFaces
CFN95230-5mg
Stevioside D
1310055-59-4 >95%
5mg
$463 2021-07-22
TargetMol Chemicals
TN6499-1 mL * 10 mM (in DMSO)
Stevioside D
1310055-59-4 98%
1 mL * 10 mM (in DMSO)
¥ 6930 2023-09-15
TargetMol Chemicals
TN6499-1 ml * 10 mm
Stevioside D
1310055-59-4
1 ml * 10 mm
¥ 6930 2024-07-19

Stevioside D 関連文献

Stevioside Dに関する追加情報

Recent Advances in Stevioside D (1310055-59-4) Research: A Comprehensive Review

Stevioside D (CAS: 1310055-59-4), a derivative of the natural sweetener stevioside, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its unique structural and functional properties, is being explored for its potential therapeutic applications, including anti-inflammatory, anti-diabetic, and anti-cancer effects. The growing body of research on Stevioside D highlights its promise as a novel bioactive agent, warranting a detailed examination of the latest findings.

Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of Stevioside D. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that Stevioside D exhibits potent inhibitory activity against NF-κB signaling pathways, which are critical in inflammation and cancer progression. The study utilized advanced techniques such as molecular docking and in vitro assays to validate these findings, providing a robust foundation for further clinical investigations.

Another significant development in Stevioside D research involves its potential role in metabolic disorders. A preclinical study conducted by researchers at the University of Tokyo revealed that Stevioside D enhances insulin sensitivity and glucose uptake in adipocytes, suggesting its utility in managing type 2 diabetes. These findings were corroborated by in vivo experiments, where Stevioside D administration led to marked improvements in glycemic control in diabetic rodent models.

In addition to its therapeutic potential, Stevioside D has also been investigated for its safety profile and pharmacokinetic properties. A recent pharmacokinetic study published in Drug Metabolism and Disposition reported favorable bioavailability and low toxicity of Stevioside D in animal models, further supporting its candidacy for human trials. These results are particularly encouraging given the increasing demand for safer and more effective alternatives to conventional therapeutics.

Despite these advancements, challenges remain in the development of Stevioside D as a pharmaceutical agent. Issues such as scalable synthesis, formulation stability, and long-term safety require further investigation. Collaborative efforts between academia and industry are essential to address these gaps and accelerate the translation of Stevioside D research into clinical applications.

In conclusion, Stevioside D (1310055-59-4) represents a promising candidate in the realm of chemical biology and drug discovery. Its multifaceted pharmacological effects, coupled with a favorable safety profile, position it as a valuable subject for ongoing and future research. As the scientific community continues to unravel its potential, Stevioside D may soon emerge as a cornerstone in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited